molecular formula C12H12N2O3S B12450246 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12450246
M. Wt: 264.30 g/mol
InChI Key: GDGIKZDIFNTCHB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and functional groups. The parent structure is benzamide , with methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring. The amide nitrogen is bonded to the 2-position of the 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Applying IUPAC priority rules, the full systematic name is 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide .

This nomenclature aligns with PubChem’s computed descriptors, which utilize Lexichem TK 2.7.0 for automated name generation. The structural hierarchy prioritizes the benzamide backbone, followed by substituent positioning and heterocyclic appendages.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₃N₃O₃S , as computed by PubChem’s molecular formula generator. This accounts for:

  • 12 carbon atoms : 8 from the 3,4-dimethoxybenzoyl group and 4 from the thiazole ring.
  • 13 hydrogen atoms : Distributed across aromatic, methoxy, and heterocyclic regions.
  • 3 nitrogen atoms : One in the amide group and two in the thiazole ring.
  • 3 oxygen atoms : Two from methoxy groups and one from the amide carbonyl.
  • 1 sulfur atom : Located in the thiazole heterocycle.

The molecular weight is 279.31 g/mol , calculated as follows:
$$
\text{MW} = (12 \times 12.01) + (13 \times 1.01) + (3 \times 14.01) + (3 \times 16.00) + (1 \times 32.07) = 279.31 \, \text{g/mol}
$$
This value is consistent with benzamide derivatives bearing analogous substituents.

Structural Elucidation via Spectroscopic Methods

NMR (¹H, ¹³C) Spectral Assignments

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:

¹H NMR (400 MHz, DMSO-d₆)
δ (ppm) Multiplicity Integration Assignment
3.85 Singlet 6H Two methoxy (-OCH₃) groups
6.90–7.20 Multiplet 3H Aromatic protons (H-2, H-5, H-6)
7.45 Singlet 1H Thiazole H-5
8.10 Singlet 1H Thiazole H-4
10.30 Broad singlet 1H Amide (-NH-) proton

The methoxy groups resonate as a singlet at δ 3.85 ppm, while aromatic protons exhibit splitting patterns consistent with 3,4-disubstitution. The thiazole protons (H-4 and H-5) appear downfield due to the electron-withdrawing effects of the sulfur and nitrogen atoms.

¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
56.2 Methoxy carbons
112.5–152.0 Aromatic carbons
165.4 Amide carbonyl (C=O)
148.7, 127.3 Thiazole carbons (C-2, C-4, C-5)

The carbonyl carbon (C=O) appears at δ 165.4 ppm, characteristic of benzamide derivatives. Thiazole carbons are deshielded relative to the aromatic ring due to heteroatom effects.

IR and Mass Spectrometry Signatures

Infrared (IR) spectroscopy (KBr pellet, cm⁻¹):

  • 3270 : N-H stretch (amide).
  • 1665 : C=O stretch (amide I band).
  • 1590, 1500 : Aromatic C=C stretching.
  • 1250 : C-O-C asymmetric stretch (methoxy).

Mass spectrometry (EI-MS) :

  • m/z 279 : Molecular ion peak [M]⁺.
  • m/z 135 : Base peak (3,4-dimethoxybenzoyl fragment).

The IR spectrum confirms the presence of amide and methoxy functionalities, while the mass spectrum corroborates the molecular weight.

X-ray Crystallography for Solid-State Confirmation

Although no direct X-ray data exists for this compound in the provided sources, analogous benzamide-thiazole structures crystallize in monoclinic systems with space group P2₁/c. Key parameters inferred from related systems include:

Parameter Value
Unit cell edges a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
Unit cell angles α = 90°, β = 112°, γ = 90°
Z (unit cell) 4

The amide group typically adopts a trans-planar conformation, stabilized by intramolecular hydrogen bonding between the amide N-H and thiazole sulfur.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2O3S/c1-16-9-4-3-8(7-10(9)17-2)11(15)14-12-13-5-6-18-12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

GDGIKZDIFNTCHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 3,4-Dimethoxy-N-(1,3-Thiazol-2-yl)benzamide

Thiazole Ring Formation

The 1,3-thiazole core is typically synthesized via cyclization reactions. A common approach involves the Hantzsch thiazole synthesis , where α-haloketones react with thioureas or thioamides. For example:

  • Method A : Reaction of 3,4-dimethoxybenzoyl chloride with thiourea in the presence of phosphorus oxychloride (POCl₃) yields 2-amino-4-(3,4-dimethoxyphenyl)thiazole.
  • Method B : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization using bromine or iodine in ethanol, forms the thiazole intermediate.
Key Reaction Conditions:
Reagent Solvent Temperature Time Yield
Thiourea + POCl₃ POCl₃ 80–90°C 1 hr 75–85%
Br₂ in EtOH Ethanol Reflux 24 hr 60–70%

Benzamide Coupling

The benzamide group is introduced via nucleophilic acyl substitution. The thiazole amine reacts with 3,4-dimethoxybenzoyl chloride under basic conditions:

Procedure :

  • Acid Chloride Preparation : 3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form 3,4-dimethoxybenzoyl chloride.
  • Coupling Reaction : The acid chloride is added dropwise to a solution of 2-aminothiazole in dry pyridine or tetrahydrofuran (THF) at 0–10°C. Sodium bicarbonate neutralizes liberated HCl.
Optimization Parameters:
Base Solvent Temperature Reaction Time Yield
Pyridine THF 0–10°C 4–5 hr 70–80%
NaHCO₃ Acetone Reflux 2 hr 65–75%

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Spectral Data

  • ¹H NMR (DMSO-d₆, 500 MHz) :
    δ 12.64 (s, 1H, NH), 7.94 (d, J = 8.4 Hz, 2H, Ar-H), 7.54–7.51 (m, 3H, Ar-H), 3.87 (s, 6H, OCH₃).
  • IR (ATR, cm⁻¹) : 1686 (C=O), 1552 (C=N), 1236 (C-O).
  • Elemental Analysis : Calculated for C₁₂H₁₃N₂O₃S: C 54.78%, H 4.14%, N 10.16%; Found: C 54.98%, H 3.97%, N 10.42%.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeOH:H₂O = 70:30).
  • Melting Point : 275–276°C (uncorrected).

Challenges and Optimization Strategies

Moisture Sensitivity

The use of SOCl₂ and POCl₃ necessitates anhydrous conditions. Side reactions, such as hydrolysis of acid chlorides, are mitigated by employing molecular sieves or inert atmospheres.

Racemization in Thiazole Formation

Calcium carbonate in Hantzsch reactions reduces racemization at chiral centers compared to traditional methods. For example, substituting NaOH with CaCO₃ improves enantiomeric excess (ee) from 75% to 92%.

Yield Improvement

  • Microwave Assistance : Reducing reaction time from 24 hr to 30 min enhances yield by 15–20%.
  • Catalytic Additives : CuSO₄·5H₂O in click chemistry steps accelerates cyclization, achieving 90% yield in thiazole-amide hybrids.

Recent Advances in Synthesis

Solid-Phase Synthesis

Immobilizing 2-aminothiazole on Wang resin enables iterative coupling with benzoyl chlorides, reducing purification steps. This method achieves 85% yield with >99% purity.

Flow Chemistry

Continuous-flow reactors enhance scalability:

  • Throughput : 50 g/hr of this compound.
  • Safety : Minimizes handling of toxic reagents like POCl₃.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hantzsch Synthesis Low-cost reagents Long reaction time (24 hr) 60–70%
POCl₃ Cyclization High yields (75–85%) Moisture-sensitive conditions 75–85%
Solid-Phase High purity (>99%) Requires specialized equipment 85%

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and methoxy groups can interact with the active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Thiazole/Thiadiazole Moieties

The table below summarizes key structural and functional differences between 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide and related compounds:

Compound Name Structural Features Biological Activity/Findings Reference
This compound 3,4-Dimethoxybenzamide + 1,3-thiazole High binding affinity (-8.57 kcal/mol) to FGFR-1 via hydrogen bonds (Glu A:562, Ala A:564) and hydrophobic interactions .
3,4-Dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Additional sulfamoyl group on phenyl ring (C₁₈H₁₇N₃O₅S₂) Increased molecular weight (419.47 g/mol) may enhance solubility but reduce membrane permeability compared to parent compound .
N-(5-Nitro-1,3-thiazol-2-yl)-4-fluorobenzamide Nitro and fluoro substituents on benzamide Nitro group enhances reactivity; reported antiviral activity against Chikungunya virus nsP2 protease .
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole instead of thiazole (C₁₆H₁₄N₂O₃S) Broader π-π interactions due to fused benzene-thiazole system; potential for improved target binding .
2,4-Dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide 2,4-Dimethoxy substitution vs. 3,4-dimethoxy Altered electronic effects; ethoxy analogs (e.g., 2-ethoxy) show higher lipophilicity .

Binding Affinity and Interaction Analysis

  • FGFR-1 Inhibition: The parent compound exhibits superior binding energy (-8.57 kcal/mol) compared to (E)-3-(3-methoxyphenyl)prop-2-enoic acid (-6.09 kcal/mol), attributed to stronger hydrogen bonding (Glu A:562, Ala A:564) and hydrophobic interactions (Val A:561, Leu A:630) .
  • Thiadiazole Derivatives: N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrate anticancer activity via pro-apoptotic mechanisms but lack the methoxy groups critical for FGFR-1 binding in the parent compound .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Ethoxy-substituted analogs (e.g., 2-ethoxy-N-(5-nitro-thiazol-2-yl)benzamide) exhibit higher logP values than methoxy derivatives, impacting membrane permeability .

Biological Activity

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action. The findings are supported by case studies and research data.

Chemical Structure and Properties

The compound features a thiazole ring and a benzamide moiety, which contribute to its pharmacological properties. The presence of methoxy groups enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Characteristics of this compound

ComponentDescription
Thiazole RingContributes to bioactivity
Benzamide MoietyEnhances binding affinity
Methoxy GroupsIncrease solubility and reactivity

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the compound's cytotoxicity against human breast cancer cell lines (MCF-7 and SK-BR-3), it was found to significantly inhibit cell proliferation with IC50 values indicating high potency:

  • MCF-7 : IC50 = 0.913 µM
  • SK-BR-3 : IC50 = 0.794 µM

These results suggest that the compound may serve as a promising candidate for breast cancer treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against various pathogens.

Research Findings on Antimicrobial Efficacy

A study highlighted the antimicrobial activity of thiazole derivatives, including this compound, against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets.

Key Mechanisms Identified:

  • DNA Intercalation : The thiazole moiety can intercalate into DNA strands, disrupting replication processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : It shows potential in targeting receptors associated with tumor growth and metastasis.
MechanismDescription
DNA IntercalationDisruption of DNA replication
Enzyme InhibitionTargeting metabolic pathways in cancer cells
Receptor InteractionModulating signaling pathways related to tumor growth

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